Diethyl (2-cyanoethyl)malonate
Overview
Description
Diethyl (2-cyanoethyl)malonate is a chemical compound that is used as an intermediate in organic synthesis. It is related to diethyl malonate, a diester of malonic acid, which is a versatile building block in organic chemistry due to its high reactivity as a result of the electron-withdrawing effect of the ester groups.
Synthesis Analysis
The synthesis of diethyl (2-cyanoethyl)malonate derivatives can be achieved through various methods. For instance, diethyl 2-(dicyanomethylene)malonate, a closely related compound, can be synthesized and used in reactions with alkynes to produce penta-2,4-dien-1-ones through a formal [3+2] cycloaddition–rearrangement cascade, yielding products in up to 84% efficiency . Another example is the Michael addition of diethyl malonate to 1-cyclohexene cyanide, which results in a mixture of cis- and trans-diethyl 2-cyanocyclohexylmalonates . Additionally, diethyl 2-(2-chloronicotinoyl)malonate, a nitrogen-containing water-soluble carboxylic acid, is synthesized from 2-chloronicotinic acid and serves as an important intermediate in the synthesis of small molecule anticancer drugs .
Molecular Structure Analysis
The molecular structure of diethyl malonate derivatives can be complex and varies depending on the substituents attached to the malonate backbone. X-ray diffraction analysis has been used to confirm the structures of solid dienone products derived from diethyl malonate . The crystal structure of substituted diethyl malonates has also been determined, revealing intermolecular hydrogen bonds that lead to the formation of one-dimensional chains .
Chemical Reactions Analysis
Diethyl malonate and its derivatives undergo a variety of chemical reactions. For example, the reaction of diethyl malonate with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene leads to the formation of coumarin, pyridine, and thiazole derivatives . The reactivity of these products towards different chemical reagents can be further studied to yield azoles, azines, and their fused derivatives. The Michael addition reaction mentioned earlier is another example of the chemical reactivity of diethyl malonate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl (2-cyanoethyl)malonate derivatives are influenced by their molecular structure. For instance, the dienone products from the reaction with alkynes do not adopt planar s-trans conformations but rather nonplanar geometries, which affects their physical properties . The presence of hydrogen bonding due to regioisomerism can significantly impact the supramolecular architecture of diethyl malonate derivatives, as seen in diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates . Furthermore, the synthesis of bichromophoric compounds like diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate and their exciplex formation in a polymer matrix demonstrate the unique chemical properties that can be achieved with these malonate derivatives .
Scientific Research Applications
Intermediates in Anticancer Drug Synthesis : Diethyl 2-(2-chloronicotinoyl)malonate is a nitrogen-containing water-soluble carboxylic acid used as an important intermediate in the synthesis of small molecule anticancer drugs. It acts on signaling pathways involved in cancer cell growth, hindering cell growth and promoting apoptosis (Xiong et al., 2018).
Cyclocondensation Reactions : Malonates like diethyl malonates are utilized in cyclocondensation reactions with 1,3-dinucleophiles to produce six-membered heterocycles. This process is crucial for synthesizing various complex organic compounds (Stadlbauer et al., 2001).
Synthesis of β-trifluoromethyl-N-acetyltryptophan : Diethyl 2-[2,2,2-trifluoro-1-(indol-3-yl)ethyl]malonates, derived from diethyl 2-substituted malonates, play a role in the synthesis of β-trifluoromethyl-N-acetyltryptophan, showcasing their utility in synthesizing biologically active compounds (Gong, Kato, & Kimoto, 1999).
Synthesis of Small Molecule Kinase Inhibitors : Diethyl 2-(2-chloronicotinoyl)malonate derivatives are critical intermediates for synthesizing active compounds in small molecule kinase inhibitors, contributing significantly to cancer treatment research (Xiong et al., 2018).
Electrophilic Amination Reagent : Diethyl 2-[N-(p-methoxyphenyl)imino]malonate, another derivative, is used in amination reactions with alkyl Grignard reagents. This is instrumental in the synthesis of N-alkyl-p-anisidines and primary amines, highlighting the compound's versatility in organic chemistry (Niwa, Takayama, & Shimizu, 2002).
Precursor for Quinoline Derivatives : Diethyl 2-((4-nitroanilino)methylene)malonate serves as a precursor in the multistage synthesis of several quinoline derivatives with biological activities such as antiviral, immunosuppressive, anticancer, and photoprotector properties (Valle et al., 2018).
Michael Addition Reactions : Diethyl malonate is used in Michael addition reactions, an important process in organic synthesis. This method is employed for preparing derivatives with specific configurations, useful in pharmaceutical and chemical synthesis (Shafizadeh, Ward, & Pang, 1982).
Turn-On Chemical Probe for Hydrazine Detection : A diethyl malonate-based fluorescent probe was developed for monitoring hydrazine, a hazardous substance. This probe offers advantages like a large Stokes shift, good selectivity, and low cytotoxicity, making it valuable for bio-imaging and environmental monitoring (Qu et al., 2021).
Safety And Hazards
properties
IUPAC Name |
diethyl 2-(2-cyanoethyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJLOESDBPRZIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169210 | |
Record name | Diethyl (2-cyanoethyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(2-cyanoethyl)malonate | |
CAS RN |
17216-62-5 | |
Record name | Propanedioic acid, 2-(2-cyanoethyl)-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17216-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (2-cyanoethyl)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017216625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (2-cyanoethyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (2-cyanoethyl)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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